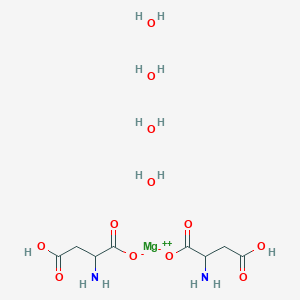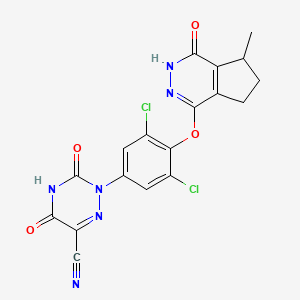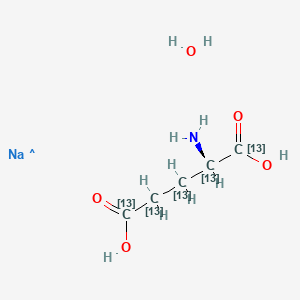
Antifungal agent 53
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal Agent 53 is a potent compound used to combat fungal infections. It is known for its broad-spectrum activity against various fungal pathogens, making it a valuable tool in both clinical and agricultural settings. This compound works by disrupting the integrity of the fungal cell membrane, leading to cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 53 typically involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using halogenation or alkylation reactions.
Step 3: Final assembly of the compound through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: A more modern approach that allows for continuous production, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Antifungal Agent 53 undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically more potent derivatives of this compound, with enhanced antifungal properties and improved pharmacokinetic profiles.
Aplicaciones Científicas De Investigación
Antifungal Agent 53 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the effects of antifungal agents on cellular processes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in agriculture to protect crops from fungal pathogens, thereby improving yield and quality.
Mecanismo De Acción
The mechanism of action of Antifungal Agent 53 involves:
Disruption of Cell Membrane: The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Inhibition of Enzyme Activity: It inhibits enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Molecular Targets: The primary target is ergosterol, but it may also interact with other membrane-bound proteins and enzymes.
Comparación Con Compuestos Similares
Azoles: Such as fluconazole and itraconazole, which also inhibit ergosterol biosynthesis.
Polyenes: Like amphotericin B, which binds to ergosterol and disrupts the cell membrane.
Echinocandins: Including caspofungin, which inhibit the synthesis of β-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal Agent 53:
Broad-Spectrum Activity: Effective against a wide range of fungal pathogens.
Enhanced Potency: More potent than many existing antifungal agents.
Improved Pharmacokinetics: Better absorption, distribution, metabolism, and excretion profiles compared to similar compounds.
This compound stands out due to its unique combination of broad-spectrum activity, enhanced potency, and improved pharmacokinetic properties, making it a valuable addition to the arsenal of antifungal agents.
Propiedades
Fórmula molecular |
C18H15Cl3N2Se |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2Se/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |
Clave InChI |
LVJNBPVUZHXCBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)

![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)


![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)






![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
